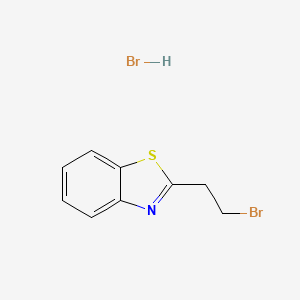
2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thioether.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: New benzothiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thioethers.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine hydrobromide: Another brominated compound with similar reactivity but different applications.
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
Uniqueness
2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is unique due to its benzothiazole core, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(2-bromoethyl)-1,3-benzothiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGGLDDPVFXGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)
![Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459990.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate](/img/structure/B2459991.png)


![2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2459996.png)
![{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol](/img/structure/B2459997.png)

![1,4-Diazaspiro[5.6]dodecane](/img/structure/B2460001.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine](/img/structure/B2460005.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2460008.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)
